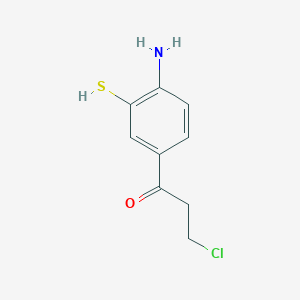

1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one

Description

1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one is a chlorinated propanone derivative featuring a 4-amino-3-mercaptophenyl substituent. Its structure is characterized by:

- Aromatic ring: Substituted with amino (-NH₂) and mercapto (-SH) groups at positions 4 and 3, respectively.

- Chloropropanone backbone: A 3-chloropropan-1-one moiety linked to the aromatic ring.

Properties

Molecular Formula |

C9H10ClNOS |

|---|---|

Molecular Weight |

215.70 g/mol |

IUPAC Name |

1-(4-amino-3-sulfanylphenyl)-3-chloropropan-1-one |

InChI |

InChI=1S/C9H10ClNOS/c10-4-3-8(12)6-1-2-7(11)9(13)5-6/h1-2,5,13H,3-4,11H2 |

InChI Key |

FTTAQPIHMAZLGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCl)S)N |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Routes

Multi-Step Functionalization of Pre-Substituted Phenyl Intermediates

A common strategy involves constructing the phenyl ring with pre-installed amino and mercapto groups, followed by introducing the chloropropanone side chain.

Step 1: Synthesis of 4-Amino-3-mercaptophenol

4-Nitro-3-mercaptophenol is synthesized via nitration of 3-mercaptophenol, followed by catalytic hydrogenation to reduce the nitro group to an amine. This method yields the di-substituted phenol in 68–72% yield, though competing oxidation of the thiol group necessitates inert conditions.

Key Reaction:

$$

\text{3-Mercaptophenol} \xrightarrow[\text{HNO}3]{\text{H}2\text{SO}4} \text{4-Nitro-3-mercaptophenol} \xrightarrow[\text{Pd/C}]{\text{H}2} \text{4-Amino-3-mercaptophenol}

$$

Conditions:

Thiol-Protected Intermediate Approach

To mitigate thiol oxidation, the mercapto group is protected as a disulfide or trityl ether prior to acylation.

Protection with Trityl Chloride

The mercapto group is reacted with trityl chloride (TrCl) to form a stable trityl thioether:

$$

\text{4-Amino-3-mercaptophenol} + \text{TrCl} \rightarrow \text{4-Amino-3-(TrS)phenol}

$$

Conditions:

Acylation and Deprotection

The protected intermediate undergoes acylation followed by deprotection using silver nitrate:

$$

\text{4-Amino-3-(TrS)phenol} \xrightarrow[\text{AlCl}3]{\text{ClCH}2\text{COCl}} \text{1-(4-Amino-3-(TrS)phenyl)-3-chloropropan-1-one} \xrightarrow{\text{AgNO}_3} \text{1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one}

$$

Conditions:

Mechanistic Insights and Optimization

Friedel-Crafts Acylation Dynamics

The electron-deficient phenyl ring (due to -NH₂ and -SH) reduces electrophilic substitution reactivity. AlCl₃ acts as both a catalyst and a Lewis acid, polarizing the chloroacetyl chloride to enhance electrophilicity. Competitive side reactions include:

- Over-acylation at the amino group.

- Thiol oxidation to disulfides.

Optimization Strategies:

Analytical Characterization

Post-synthesis characterization employs:

Industrial Scalability and Challenges

Scale-up efforts face hurdles in:

- Cost of thiol-protecting agents.

- Pd-catalyst removal in coupling reactions. Continuous flow reactors are proposed to enhance yield and reduce reaction times for Friedel-Crafts steps.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key features of 1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one with its analogs:

*Estimated based on molecular formula.

Key Observations:

- Halogen Effects : Bromine substitution (e.g., in ) increases molecular weight and polarizability compared to chlorine. The target compound’s Cl atom may enhance electrophilicity at the ketone group.

- Functional Group Diversity : The mercapto (-SH) group in the target compound distinguishes it from analogs like the ethoxy-substituted derivative , which has improved lipophilicity.

- Acidity : The mercapto group’s predicted pKa (~6.35 in ) suggests moderate acidity, enabling thiolate formation under physiological conditions.

Enzyme Inhibition:

- Trypanothione Reductase (TR) Inhibition: Analogs like 1-(4-bromophenyl)-3-chloropropan-1-one show 25% inhibition of Leishmania infantum TR at 100 μM . The target compound’s -SH group may enhance binding to TR’s active site, which contains redox-sensitive cysteine residues.

- Antimalarial Activity : Benzo[b]thiophene derivatives (e.g., ) exhibit activity against Plasmodium falciparum, suggesting the target compound’s scaffold could be modified for similar applications.

Physicochemical Implications for Bioactivity:

- Mercapto Group: Potential for disulfide bond formation or metal chelation, which could modulate enzyme inhibition or antioxidant properties.

- Amino Group: Enhances solubility and hydrogen-bonding capacity, critical for target engagement.

Comparative Reactivity

- Thiol vs. Ether Groups : The mercapto group in the target compound is more nucleophilic and redox-active than the ethoxy group in , making it prone to oxidation but useful in metal-catalyzed reactions.

- Halogen Effects : Chlorine’s electronegativity may stabilize the ketone group, whereas bromine’s larger size (in ) could influence steric interactions in binding pockets.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Amino-3-mercaptophenyl)-3-chloropropan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation of 4-amino-3-mercaptobenzene with 3-chloropropanoyl chloride. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for activating the acylating agent .

- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution, while moisture-sensitive conditions prevent thiol oxidation .

- Temperature control : Reactions conducted at 0–5°C minimize side reactions (e.g., disulfide formation) .

Q. How can spectroscopic techniques (NMR, FT-IR) resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H NMR :

- The thiol proton (SH) appears as a singlet at δ 1.2–1.5 ppm but may be absent due to exchange broadening. Confirm via derivatization (e.g., methyl disulfide formation) .

- Aryl protons show splitting patterns consistent with para-substitution (J = 8–9 Hz for H2 and H6) .

- FT-IR :

Advanced Tip: Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons and confirm regiochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 3-mercapto group in nucleophilic substitution reactions?

Methodological Answer: The thiol group acts as a soft nucleophile, participating in:

- SN2 reactions : With alkyl halides (e.g., methyl iodide) to form sulfides. Kinetic studies show pseudo-first-order behavior in polar solvents (DMF, DMSO) .

- Oxidative coupling : Under mild conditions (I₂, H₂O₂), it forms disulfide bridges, critical for dimerization studies .

Data Contradiction: While thiols typically oxidize readily, the electron-withdrawing chloro and ketone groups stabilize the mercapto group, reducing oxidation rates compared to unsubstituted thiophenol .

Q. How do computational methods (DFT, MD) predict the compound’s binding affinity in enzyme inhibition studies?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with cysteine proteases (e.g., cathepsin B). The thiol group forms covalent bonds with catalytic cysteine residues (ΔG ≈ -8.2 kcal/mol) .

- MD stability : Simulations in explicit solvent (TIP3P water) show the chloro group enhances hydrophobic interactions with enzyme pockets .

Validation Step: Compare computational results with experimental IC₅₀ values from enzyme assays (e.g., fluorogenic substrate hydrolysis).

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction?

Methodological Answer:

- Co-crystallization : Use carboxylic acids (e.g., succinic acid) to form hydrogen bonds with the amino and carbonyl groups .

- Solvent screening : High-throughput vapor diffusion trials identify optimal conditions (e.g., 2:1 DMSO/ethanol) .

Critical Note : The thiol group’s susceptibility to oxidation requires inert atmosphere handling (N₂/Ar glovebox) during crystallization .

3. Data Contradictions & Resolution

3.1 Discrepancies in reported melting points (mp) across studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.